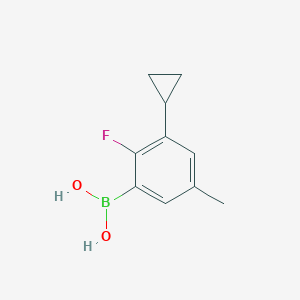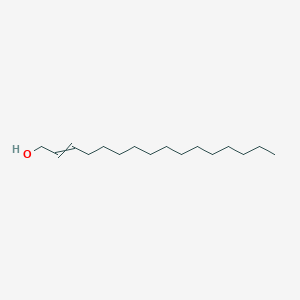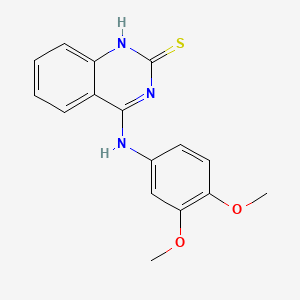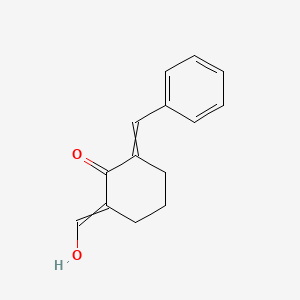
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention in the field of pharmaceutical and scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a thione group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 3,5-dimethylpiperidine with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
- Methyl 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylate
Uniqueness
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its carboxylic acid and ester counterparts. This reactivity makes it a valuable compound for various chemical transformations and applications in research.
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H17N3S/c1-8-3-9(2)6-14(5-8)10-4-11(15)13-7-12-10/h4,7-9H,3,5-6H2,1-2H3,(H,12,13,15) |
InChI Key |
XQCQPQVSVHTAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=S)N=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14095254.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)

![1-(4-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095273.png)
![tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)
![zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B14095298.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)

![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B14095329.png)

